4-Chloro-7-methylquinolin-2-amine
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Overview
Description
4-Chloro-7-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely recognized for their roles in various therapeutic areas, including antimicrobial, anticancer, and antimalarial treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylquinolin-2-amine typically involves the chlorination and amination of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4-Chloro-7-methylquinolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
4-Chloroquinoline: Shares the chloroquinoline core but lacks the methyl and amine groups.
7-Methylquinoline: Similar structure but without the chlorine and amine groups.
2-Aminoquinoline: Contains the amino group but lacks the chlorine and methyl groups.
Uniqueness: 4-Chloro-7-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups, along with the amine functionality, makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-chloro-7-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3,(H2,12,13) |
InChI Key |
NZVZCBLSWOCVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)N)Cl |
Origin of Product |
United States |
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